molecular formula C10H14BrNO4 B1528332 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide CAS No. 897046-02-5

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide

Cat. No.: B1528332
CAS No.: 897046-02-5
M. Wt: 292.13 g/mol
InChI Key: KHJVLLQDJONMEX-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Starting from 3,4-dihydroxy-2-methylbenzaldehyde: This compound can be converted to the corresponding carboxylic acid through oxidation reactions.

  • Using amino acids: The amino group can be introduced through amination reactions involving amino acids such as L-phenylalanine.

  • Hydrobromic acid addition: The hydrobromide salt can be formed by reacting the carboxylic acid with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving the following steps:

  • Preparation of the starting materials: The starting materials, such as 3,4-dihydroxy-2-methylbenzaldehyde, are prepared through chemical reactions.

  • Oxidation and amination reactions: These reactions are carried out in controlled environments to ensure the formation of the desired compound.

  • Purification and crystallization: The final product is purified and crystallized to obtain the hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide can undergo various types of chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

  • Reduction: The amino group can be reduced to form amines.

  • Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: Common reagents include halogenating agents such as bromine (Br2) and iodine (I2).

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide has various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: Investigated for its potential therapeutic applications in treating various diseases.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, including:

  • Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

  • Anti-inflammatory activity: The amino group can interact with inflammatory mediators, reducing inflammation.

  • Therapeutic applications: The carboxylic acid group can bind to specific receptors, modulating biological processes.

Comparison with Similar Compounds

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide can be compared with other similar compounds, such as:

  • 3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds have hydroxyl groups and amino groups, but L-DOPA is primarily used in the treatment of Parkinson's disease.

  • Tyrosine: Similar in structure, but lacks the hydrobromide salt formation.

  • Phenylalanine: Another amino acid, but without the hydroxyl groups.

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.BrH/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13;/h2-3,7,12-13H,4,11H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJVLLQDJONMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
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2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 3
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 4
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 5
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 6
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide

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